4-imino-5-(4-methylphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-3-amine
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Overview
Description
4-imino-5-(4-methylphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-3-amine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon
Preparation Methods
The synthesis of 4-imino-5-(4-methylphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-3-amine typically involves multi-step organic reactions. One common method involves the condensation of 4-amino-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with anthracene-9-carbaldehyde under reflux conditions in glacial acetic acid . This reaction yields the desired compound, which can be purified and characterized using techniques such as NMR, UV, and IR spectroscopy, as well as high-resolution mass spectrometry and single crystal X-ray diffraction .
Chemical Reactions Analysis
4-imino-5-(4-methylphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Condensation: It can also undergo condensation reactions with aldehydes or ketones to form Schiff bases
Scientific Research Applications
4-imino-5-(4-methylphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-3-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral, anticancer, and antimicrobial agent
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or photophysical properties.
Biological Research: It is used in the synthesis of various bioactive molecules that can interact with biological targets.
Mechanism of Action
The mechanism of action of 4-imino-5-(4-methylphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-3-amine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes or receptors by binding to their active sites. This binding can lead to the modulation of signaling pathways, ultimately affecting cellular processes such as proliferation, apoptosis, or differentiation .
Comparison with Similar Compounds
4-imino-5-(4-methylphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-3-amine can be compared with other similar compounds, such as:
4-amino-5-(4-methylphenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine: This compound shares a similar core structure but differs in its substituents, leading to different biological activities.
4-amino-1-(4-bromophenyl)-5-oxoproline: This compound has a similar amino group but a different ring structure, resulting in distinct pharmacological properties.
Properties
IUPAC Name |
16-imino-18-(4-methylphenyl)-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-15-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O/c1-13-6-8-15(9-7-13)18-19-16-5-3-2-4-14(16)10-11-17(19)27-22-20(18)21(23)26(24)12-25-22/h2-12,18,23H,24H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHYHBZDFOUOCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C=CC4=CC=CC=C43)OC5=C2C(=N)N(C=N5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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